molecular formula C8H10N2S B111044 2-Amino-4-isopropylthiophene-3-carbonitrile CAS No. 10413-35-1

2-Amino-4-isopropylthiophene-3-carbonitrile

Cat. No.: B111044
CAS No.: 10413-35-1
M. Wt: 166.25 g/mol
InChI Key: XZOSPVPFYDLNQL-UHFFFAOYSA-N
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Description

2-Amino-4-isopropylthiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C8H10N2S. It is a thiophene derivative, characterized by the presence of an amino group at the second position, an isopropyl group at the fourth position, and a nitrile group at the third position.

Scientific Research Applications

2-Amino-4-isopropylthiophene-3-carbonitrile has several applications in scientific research:

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropylthiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The reaction conditions often include the use of ethanol as a solvent and ammonium acetate as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the Gewald reaction remains a plausible route for large-scale synthesis due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-isopropylthiophene-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its isopropyl group provides steric hindrance, affecting its interaction with other molecules, while the nitrile group offers a site for further chemical modification .

Properties

IUPAC Name

2-amino-4-propan-2-ylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-5(2)7-4-11-8(10)6(7)3-9/h4-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOSPVPFYDLNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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